![molecular formula C10H12O2 B2951580 2-Methyl-2-phenoxypropanal CAS No. 16042-96-9](/img/structure/B2951580.png)
2-Methyl-2-phenoxypropanal
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Description
2-Methyl-2-phenoxypropanal is a chemical compound with the molecular formula C10H12O . It has an average mass of 148.202 Da and a monoisotopic mass of 148.088821 Da .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2-phenoxypropanal includes a total of 23 bonds. There are 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aldehyde .Physical And Chemical Properties Analysis
2-Methyl-2-phenoxypropanal has a molecular formula of C10H12O and an average mass of 148.202 Da . The Log Octanol-Water Partition Coefficient (Log Kow) is 2.41, and it has a boiling point of 220.92°C and a melting point of 7.74°C .Future Directions
While specific future directions for 2-Methyl-2-phenoxypropanal are not available in the search results, it’s worth noting that phenol derivatives, which this compound is a part of, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . This suggests potential future research and development in these areas.
Mechanism of Action
Mode of Action
Given its structural similarity to other alcohols and phenols, it may interact with biological targets in a similar manner . Alcohols and phenols can form hydrogen bonds with other molecules, which could influence their interactions with targets .
Biochemical Pathways
For example, 2-methylpropene, a structurally similar compound, has been shown to be metabolized by Mycobacteriaceae family strains via a specific degradation pathway .
properties
IUPAC Name |
2-methyl-2-phenoxypropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZNKWWKZJJGRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)OC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenoxypropanal |
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